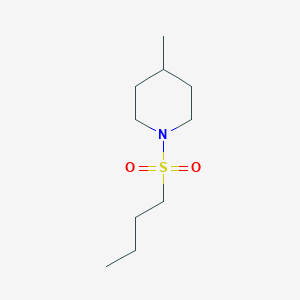![molecular formula C19H23NO2 B4424029 N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4424029.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide, also known as DMEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular weight of 311.42 g/mol. DMEA is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain.
Wirkmechanismus
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have neuroprotective effects and may protect against oxidative stress in the brain. In addition, this compound has been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase in insects and plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide in lab experiments is its potent inhibitory effect on acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of using this compound is its potential toxicity, as it can also inhibit acetylcholinesterase in other organs such as the heart and lungs.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide. One area of interest is its potential therapeutic use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential applications as an insecticide and herbicide. Further research is needed to fully understand the potential benefits and limitations of this compound in these areas.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, this compound has been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase in insects and plants.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-9-10-17(11-15(13)3)16(4)20-19(21)12-22-18-8-6-5-7-14(18)2/h5-11,16H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNFZYMWJNYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)COC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)



![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)

![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)


![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)